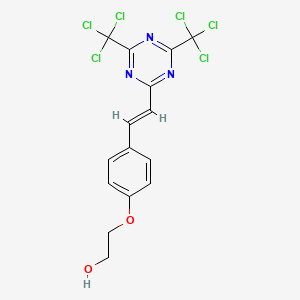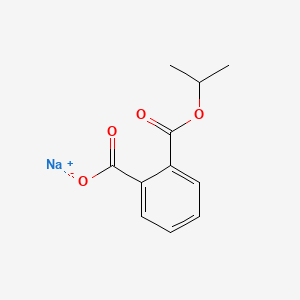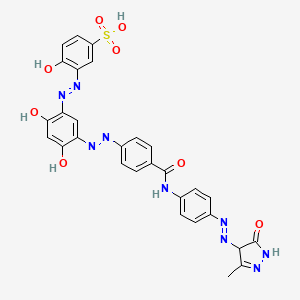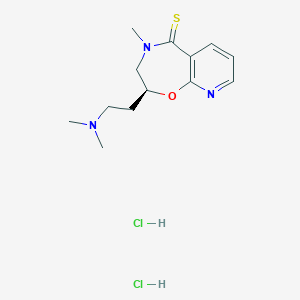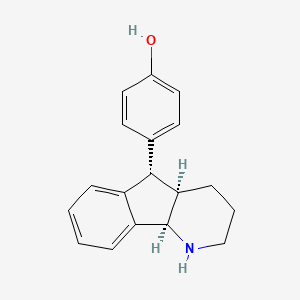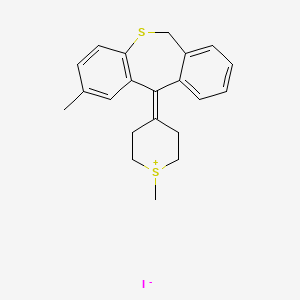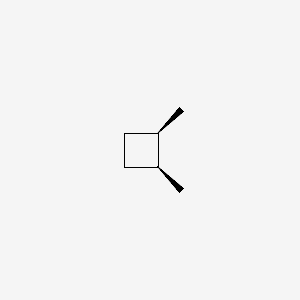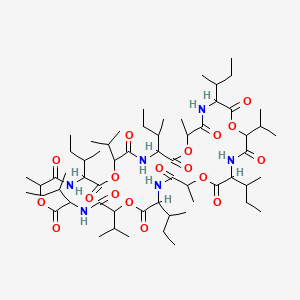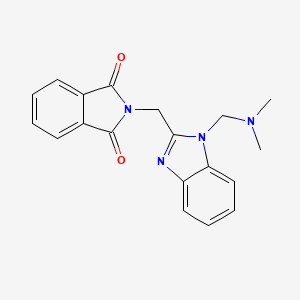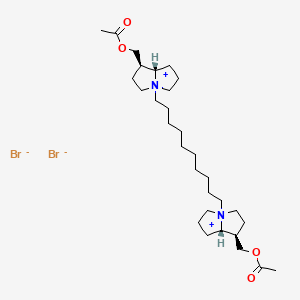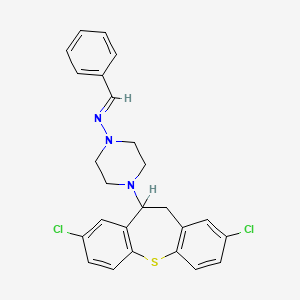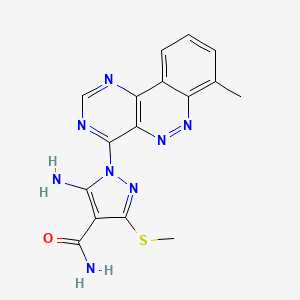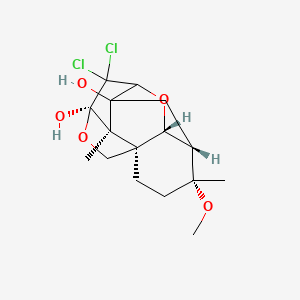
3,3-Dichlorohexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol, (2ar-(2abeta,4beta,4aalpha,6beta,7beta,9abeta,9balpha,10R*))-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dichlorohexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol is a complex organic compound with a unique structure. It features multiple functional groups, including chloro, methoxy, and epoxide groups, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves multiple steps, starting from simpler organic molecules. The process may include:
Formation of the cycloocta(cd)pentalene core: This step involves cyclization reactions under specific conditions, often using catalysts.
Introduction of functional groups: Chloro, methoxy, and epoxide groups are introduced through substitution reactions, often requiring specific reagents and conditions.
Purification: The final compound is purified using techniques such as chromatography.
Industrial Production Methods
Industrial production may involve scaling up the laboratory synthesis process, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy and epoxide groups.
Reduction: Reduction reactions may target the chloro groups, converting them to other functional groups.
Substitution: The chloro groups can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Nucleophiles such as amines, thiols.
Major Products
The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution may produce various substituted analogs.
Scientific Research Applications
Chemistry
The compound’s unique structure makes it a valuable subject for studying reaction mechanisms and developing new synthetic methodologies.
Biology
In biological research, the compound may be used to study its interactions with biological molecules, potentially leading to the discovery of new biochemical pathways.
Medicine
The compound’s potential therapeutic properties can be explored, particularly if it exhibits biological activity against specific targets.
Industry
In industrial applications, the compound may be used as a precursor for synthesizing other complex molecules or as a catalyst in specific reactions.
Mechanism of Action
The compound’s mechanism of action involves its interaction with specific molecular targets. For example, the epoxide group may react with nucleophiles in biological systems, leading to various biochemical effects. The chloro and methoxy groups may also play roles in its activity, depending on the specific pathways involved.
Comparison with Similar Compounds
Similar Compounds
3,3-Dichlorohexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol: A closely related compound with slight variations in functional groups.
Hexahydro-7-methoxy-7,9b-dimethyl-1H-4,6,9a-(epoxymetheno)-2-oxacycloocta(cd)pentalene-2a,4a(5H,9bh)-diol: Lacks the chloro groups, leading to different reactivity.
Properties
CAS No. |
101199-69-3 |
|---|---|
Molecular Formula |
C16H22Cl2O5 |
Molecular Weight |
365.2 g/mol |
IUPAC Name |
(1R,4R,5S,8R,9R,11S,13R)-10,10-dichloro-4-methoxy-4,8-dimethyl-12,15-dioxapentacyclo[7.4.2.01,8.05,13.07,11]pentadecane-7,9-diol |
InChI |
InChI=1S/C16H22Cl2O5/c1-11(21-3)4-5-13-7-22-16(20)12(13,2)14(19)6-8(11)9(13)23-10(14)15(16,17)18/h8-10,19-20H,4-7H2,1-3H3/t8-,9+,10-,11+,12+,13+,14?,16+/m0/s1 |
InChI Key |
CPXMLPQNXUWSDC-HHACXJTJSA-N |
Isomeric SMILES |
C[C@]1(CC[C@]23CO[C@@]4([C@]2(C5(C[C@H]1[C@H]3O[C@@H]5C4(Cl)Cl)O)C)O)OC |
Canonical SMILES |
CC1(CCC23COC4(C2(C5(CC1C3OC5C4(Cl)Cl)O)C)O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


